molecular formula C7H7I B057078 2-Iodotoluene CAS No. 615-37-2

2-Iodotoluene

Cat. No.: B057078
CAS No.: 615-37-2
M. Wt: 218.03 g/mol
InChI Key: RINOYHWVBUKAQE-UHFFFAOYSA-N
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Description

2-Iodotoluene, also known as 1-iodo-2-methylbenzene, is an organic compound with the molecular formula C7H7I. It is a derivative of toluene where one hydrogen atom on the benzene ring is replaced by an iodine atom. This compound is a clear dark brown liquid or a white to yellow solid, depending on its state. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Safety and Hazards

2-Iodotoluene is combustible and can cause skin and eye irritation . It should be handled with care, avoiding all personal contact, including inhalation . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While a lot of work has been done on the Ullmann reaction, there is still tremendous scope in this field to look for recyclable catalysts, mild conditions, and substrate scope . Research regarding mechanistic aspects of the reaction can be improved by discovering new sustainable strategies .

Relevant Papers The paper “Recent green synthetic approaches toward Ullmann reaction: a review” discusses the Ullmann reaction, which is relevant to 2-Iodotoluene . Another paper titled “Photodissociation Dynamics of this compound Investigated by Femtosecond Time-Resolved Mass Spectrometry†” investigates the photodissociation dynamics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodotoluene can be synthesized through several methods. One common laboratory method involves the electrophilic aromatic substitution of toluene with iodine and nitric acid. This reaction produces a mixture of ortho- and para-iodotoluene, which can be separated by fractional freezing . Another method involves the reaction of 2-tolylboronic acid with iodine in the presence of potassium fluoride and 1,4-dioxane at 80°C for one hour .

Industrial Production Methods: Industrial production of this compound typically involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Iodobenzoic acid.

    Substitution: Aryl ethers, aryl amines.

    Coupling Reactions: Biaryl compounds

Comparison with Similar Compounds

2-Iodotoluene’s unique reactivity and versatility make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-iodo-2-methylbenzene
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InChI

InChI=1S/C7H7I/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINOYHWVBUKAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I
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DSSTOX Substance ID

DTXSID0060646
Record name Benzene, 1-iodo-2-methyl-
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Molecular Weight

218.03 g/mol
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Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Iodotoluene
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CAS No.

615-37-2
Record name 2-Iodotoluene
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Record name o-Iodotoluene
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Record name Benzene, 1-iodo-2-methyl-
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Record name 2-iodotoluene
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Record name O-IODOTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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